molecular formula C11H9F2NO B8511825 1-(5,7-Difluoroquinolin-6-yl)ethanol

1-(5,7-Difluoroquinolin-6-yl)ethanol

Cat. No.: B8511825
M. Wt: 209.19 g/mol
InChI Key: KCPUQHMEOXUFJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5,7-Difluoroquinolin-6-yl)ethanol is a fluorinated quinoline derivative that serves as a crucial chiral intermediate in medicinal chemistry and pharmaceutical research. Its primary research value lies in the synthesis of advanced compounds targeting G Protein-Coupled Receptors (GPCRs), particularly the orexin system . The orexin receptors, OX1R and OX2R, are key regulators of central physiological processes such as sleep-wake regulation, arousal, and energy homeostasis . The 5,7-difluoroquinoline scaffold is a privileged structure in drug discovery, with the fluorine atoms often enhancing metabolic stability and membrane permeability. The chiral ethanol side chain provides a handle for further chemical modification, allowing researchers to create targeted libraries of potential receptor modulators. This compound is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) prior to use.

Properties

Molecular Formula

C11H9F2NO

Molecular Weight

209.19 g/mol

IUPAC Name

1-(5,7-difluoroquinolin-6-yl)ethanol

InChI

InChI=1S/C11H9F2NO/c1-6(15)10-8(12)5-9-7(11(10)13)3-2-4-14-9/h2-6,15H,1H3

InChI Key

KCPUQHMEOXUFJO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=C2C(=C1F)C=CC=N2)F)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and molecular differences between 1-(5,7-Difluoroquinolin-6-yl)ethanol and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents CAS Number Reference
This compound C₁₁H₉F₂NO 209.20 Quinoline -F (5,7), -CH₂CH₃OH (6) 1268261-22-8
1-(2,4-Dibromo-6-fluorophenyl)ethanol C₈H₇Br₂FO 297.95 Benzene -Br (2,4), -F (6), -CH₂CH₃OH (1) 2090355-74-9
(1-(6-fluoropyridin-2-yl)pyrrolidin-3-yl)methanol C₁₀H₁₃FN₂O 212.23 Pyridine + Pyrrolidine -F (6-pyridine), -CH₂OH (3-pyrrolidine) Not Provided
Methyl 2-(3-cyclohexyl-5,7-difluoroquinolin-6-yl)acetate C₂₀H₂₂F₂NO₂ 361.40 Quinoline -F (5,7), -CH₂COOCH₃ (6), -Cyclohexyl (3) Not Provided
2-[(Heptadecafluorodecyl)amino]ethanol C₁₂H₁₀F₁₇NO 587.20 Ethanolamine -NH-(C₈F₁₇) 27607-42-7

Key Differences and Implications

Core Structure
  • Quinoline vs. Benzene/Pyridine: The quinoline core in this compound provides a planar aromatic system conducive to π-π stacking interactions, unlike the smaller benzene or pyridine cores in other compounds. This feature is critical for binding to biological targets like enzymes or DNA .
Substituent Effects
  • Fluorine vs. Bromine: Bromine in 1-(2,4-Dibromo-6-fluorophenyl)ethanol introduces steric bulk and polarizability, which may alter binding kinetics compared to fluorine’s electronegative effects .
  • Ethanol vs. Ester Groups: The ethanol group in the target compound offers hydrogen-bonding capability, whereas the methyl ester in methyl 2-(3-cyclohexyl-5,7-difluoroquinolin-6-yl)acetate increases hydrophobicity and metabolic stability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(5,7-Difluoroquinolin-6-yl)ethanol, and how do reaction conditions influence yield?

  • Methodological Answer :

  • Deoxyfluorination : Fluorination of quinoline precursors via deoxyfluorination agents (e.g., DAST or Deoxo-Fluor) under anhydrous conditions can introduce fluorine atoms at the 5- and 7-positions. Temperature control (0–5°C) minimizes side reactions like elimination .
  • Ethanol Derivative Formation : Post-fluorination, nucleophilic substitution or reduction (e.g., NaBH₄ in ethanol) can introduce the ethanol moiety. Reaction monitoring via TLC or HPLC ensures intermediate stability .
  • Yield Optimization : Use inert atmospheres (N₂/Ar) to prevent oxidation. Purification via column chromatography (silica gel, hexane/EtOAc) improves purity (>95%) .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer :

  • Spectroscopy : Use 19F^{19}\text{F} NMR to confirm fluorination positions (δ ~ -110 to -120 ppm for aromatic F) and 1H^{1}\text{H} NMR to resolve the ethanol group (δ 1.2–1.5 ppm for -CH₂CH₃) .
  • X-ray Crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation in ethanol/dichloromethane. Analyze bond angles and intermolecular interactions (e.g., hydrogen bonding) .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) validates molecular weight (expected [M+H]⁺: ~250.08 Da) .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Methodological Answer :

  • Thermal Stability : Conduct accelerated degradation studies at 40–60°C for 14 days. Monitor via HPLC for decomposition products (e.g., quinoline oxides). Store at -20°C in amber vials to prevent photodegradation .
  • Solvent Compatibility : Test solubility in polar (ethanol, DMSO) and non-polar (hexane) solvents. Precipitation in hexane suggests limited lipophilicity .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of fluorination in the quinoline scaffold?

  • Methodological Answer :

  • Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electron-deficient positions (C5/C7) as fluorination hotspots due to lower activation energies .
  • Isotopic Labeling : Use deuterated analogs (e.g., 2H^{2}\text{H}-ethanol) to track kinetic isotope effects during fluorination, revealing rate-determining steps .

Q. How can biocatalytic methods be optimized for greener synthesis of this compound?

  • Methodological Answer :

  • Enzyme Screening : Test alcohol dehydrogenases (ADHs) or ketoreductases for asymmetric reduction of ketone intermediates. Use NADPH cofactor recycling systems to improve turnover .
  • Solvent Engineering : Replace traditional solvents with ionic liquids or supercritical CO₂ to enhance enzyme activity and product solubility .

Q. How should researchers address contradictions in spectroscopic data between synthetic batches?

  • Methodological Answer :

  • Batch Comparison : Analyze 19F^{19}\text{F} NMR shifts across batches. Variations >0.5 ppm suggest impurities (e.g., residual fluorinating agents).
  • Advanced Chromatography : Use chiral HPLC columns to separate enantiomers or diastereomers, which may cause split signals .

Q. What computational tools predict the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate interactions with palladium catalysts (e.g., Pd(PPh₃)₄) to assess Suzuki-Miyaura coupling feasibility at the 6-position.
  • Hammett Constants : Use σ values for fluorinated quinolines to predict electron-withdrawing effects on reaction rates .

Q. What ecotoxicological impacts arise from fluorine atom leaching during disposal?

  • Methodological Answer :

  • Degradation Studies : Expose the compound to UV/H₂O₂ advanced oxidation processes (AOPs). Monitor fluoride release via ion chromatography .
  • Aquatic Toxicity : Use Daphnia magna assays to evaluate LC₅₀ values. Compare with perfluoroalkyl substance (PFAS) benchmarks .

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